molecular formula C26H27N5O5S3 B2955235 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-53-2

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2955235
CAS No.: 899351-53-2
M. Wt: 585.71
InChI Key: ANWUYEITAIHJDC-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H27N5O5S3 and its molecular weight is 585.71. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

Research indicates that derivatives of sulfonamide, such as those structurally related to the specified compound, are potent inhibitors of carbonic anhydrase (CA) isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit nanomolar inhibitory concentration (IC50) values, demonstrating significant inhibitory activity against these isoenzymes. This inhibition is crucial for exploring therapeutic strategies against diseases where CA isoenzymes play a role, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Antifungal Activity

Another study has extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, they have demonstrated antifungal activity against Candida albicans. Among these, a particular compound showed high antimicrobial activity, suggesting its potential for further studies as a promising antimicrobial agent (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Synthesis and Antiproliferative Activities

Pyrazole-sulfonamide derivatives, related to the specified compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines, such as HeLa and C6. These studies reveal that some derivatives exhibit selective effects against cancer cells, highlighting their potential as leads for developing new anticancer agents. The synthesis approach and characterization of these compounds provide a foundation for further exploration in cancer treatment strategies (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5S3/c1-3-24-28-29-26(37-24)30-38(33,34)22-16-12-21(13-17-22)27-25(32)20-10-14-23(15-11-20)39(35,36)31(4-2)18-19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,27,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWUYEITAIHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.